Covalent Binding Kinetics and Sustained Target Engagement Differentiate CNX-1351 from Reversible Inhibitors
CNX-1351 functions as a covalent inhibitor, forming an irreversible bond with Cys862 of PI3Kα. Its kinetic parameters, including kinact (6.57 × 10⁻⁴ s⁻¹) and Ki (38.0 nM), demonstrate a balance of moderate intrinsic reactivity and target binding affinity [1]. Crucially, in cellular washout experiments, CNX-1351 maintained prolonged PI3Kα inhibition after compound removal, a feature not observed with reversible inhibitors like BYL719 or GDC-0941 [2].
| Evidence Dimension | Covalent Inactivation Kinetics |
|---|---|
| Target Compound Data | kinact = 6.57 × 10⁻⁴ s⁻¹, Ki = 38.0 nM, kinact/Ki = 1.74 × 10⁵ nM⁻¹·s⁻¹ |
| Comparator Or Baseline | Ibrutinib (non-selective covalent BTK inhibitor): kinact = 10.4 × 10⁻⁴ s⁻¹ (BTK); BYL719 (reversible PI3Kα): washout leads to rapid loss of inhibition [2] |
| Quantified Difference | CNX-1351 exhibits a 1.74 × 10⁵ nM⁻¹·s⁻¹ efficiency metric for covalent bond formation specific to PI3Kα; irreversible inhibition persists after washout, unlike reversible comparators [2] |
| Conditions | In vitro kinase assay (10 μM ATP); washout experiments in SKOV3 cancer cells |
Why This Matters
Sustained target inhibition after washout is a critical differentiator for experiments requiring persistent pathway suppression, such as long-term cell proliferation assays or in vivo pharmacodynamic studies.
- [1] Borsari C, et al. Key Parameters for Acrylamide Derivatives (16–24), CNX-1351, Ibrutinib. J Am Chem Soc. 2022; Supporting Information Table S5. View Source
- [2] Borsari C, et al. Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα. 2022. DOI: 10.1021/jacs.1c13568. View Source
